Enuvaptan - 2145062-48-0

Enuvaptan

Catalog Number: EVT-3462032
CAS Number: 2145062-48-0
Molecular Formula: C21H15ClF6N8O3
Molecular Weight: 576.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Enuvaptan is classified as a non-peptide vasopressin antagonist. It is synthesized from small organic molecules rather than peptides, which distinguishes it from other vasopressin receptor antagonists that may be peptide-based. The compound has been studied extensively in preclinical and clinical trials to assess its efficacy and safety profile.

Synthesis Analysis

Methods of Synthesis

The synthesis of Enuvaptan involves several chemical reactions that create the final compound from simpler precursors. The main synthetic route typically includes:

  1. Formation of the Core Structure: The initial step usually involves the construction of a bicyclic structure that is characteristic of Enuvaptan.
  2. Functionalization: Subsequent steps involve adding functional groups to achieve the desired pharmacological properties.
  3. Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for clinical use.

Technical Details

The synthesis may involve various reaction conditions such as temperature control, solvent selection, and catalysts to optimize yield and purity. Specific reagents and solvents used can vary based on the synthetic route chosen by researchers.

Molecular Structure Analysis

Structure

Enuvaptan's molecular formula is C22_{22}H28_{28}ClN3_{3}O3_{3}. The compound features a complex structure that includes:

  • A bicyclic core
  • A chlorine atom
  • Multiple nitrogen atoms contributing to its receptor-binding properties

Data

  • Molecular Weight: Approximately 395.93 g/mol
  • Chemical Structure: The structural representation includes various functional groups that enhance its interaction with the vasopressin V2 receptor.
Chemical Reactions Analysis

Reactions

Enuvaptan undergoes several key chemical reactions during its synthesis, including:

  1. Cyclization Reactions: These reactions form the bicyclic structure essential for its activity.
  2. Substitution Reactions: Functional groups are introduced through nucleophilic substitution mechanisms.
  3. Reduction/Oxidation Reactions: Certain steps may involve redox processes to modify specific functional groups.

Technical Details

The reaction conditions (such as temperature, pressure, and pH) are carefully controlled to maximize yield and minimize by-products. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to monitor the progress of these reactions.

Mechanism of Action

Enuvaptan functions primarily as an antagonist at the vasopressin V2 receptor located in the kidneys. By blocking this receptor, Enuvaptan inhibits the action of vasopressin, leading to:

  • Increased Urine Output: The inhibition prevents water reabsorption in the collecting ducts of the nephron.
  • Restoration of Sodium Levels: Enhanced water excretion helps correct hyponatremia by concentrating sodium in the blood.

Data

Clinical studies have demonstrated significant increases in serum sodium levels in patients treated with Enuvaptan compared to placebo groups.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

Chemical Properties

  • pKa Values: Relevant for understanding its ionization at physiological pH.
  • LogP (Partition Coefficient): Indicates lipophilicity, which affects absorption and distribution within the body.
Applications

Enuvaptan has significant applications in clinical medicine, particularly for:

  • Treatment of Hyponatremia: Used in conditions such as heart failure, liver cirrhosis, and syndrome of inappropriate antidiuretic hormone secretion.
  • Research Applications: Studied for potential uses in other disorders involving fluid imbalance or vasopressin dysregulation.
Mechanistic Pharmacology of Enuvaptan as a Vasopressin Receptor Antagonist

Structural Determinants of Vasopressin Receptor Subtype Selectivity

Enuvaptan's high selectivity for the vasopressin V1a receptor subtype (V1aR) is primarily determined by its specific structural interactions within the transmembrane helical bundle of the receptor. Unlike the endogenous ligand arginine vasopressin (AVP), a nonapeptide, Enuvaptan is a non-peptide antagonist characterized by a rigid, heterocyclic core structure. Molecular modeling studies based on V1a receptor mutagenesis data reveal that this core allows deeper penetration into the transmembrane binding pocket (approximately 15-20 Å deep) compared to AVP [2]. Key structural features enabling V1aR selectivity include:

  • Steric Complementarity: Enuvaptan possesses bulky hydrophobic substituents (e.g., aromatic rings, tert-butyl groups) that occupy specific sub-pockets within the V1aR transmembrane domain (TMD), particularly in helices 3, 4, 5, and 6. These sub-pockets exhibit distinct amino acid compositions compared to the V2 receptor (V2R). For instance, a key phenyl group on Enuvaptan interacts favorably with hydrophobic residues like Phe307 in TM7 of V1aR, a region less accommodating in V2R due to differences in residue size and polarity [5] [10].
  • Electrostatic Interactions: While both V1aR and V2R have charged residues within their binding clefts, Enuvaptan's strategically placed basic nitrogen atoms form critical salt bridges and hydrogen bonds. A primary interaction site involves a highly conserved aspartate residue in TM3 (Asp112 in V1aR), common to all AVP receptors. However, Enuvaptan's additional electrostatic interactions with residues like Arg46 in the extracellular loop 1 (ECL1) and Gln96 in TM2 of V1aR contribute to subtype discrimination, as the spatial orientation and chemical environment of these residues differ in V2R [2] [5].
  • Absence of Polar Tail Motifs: Unlike V2R-selective antagonists (e.g., tolvaptan), Enuvaptan lacks specific polar functional groups designed to interact strongly with residues in the upper TMD and extracellular regions that are characteristic of the V2R binding site, further reducing its affinity for this subtype [5].

Table 1: Key Structural Features of Enuvaptan Enabling V1a Receptor Selectivity

Structural Feature of EnuvaptanTarget Region in V1a ReceptorType of InteractionRole in V1a Selectivity vs. V2R
Rigid Heterocyclic CoreDeep Transmembrane Pocket (TMs 3,4,5,6,7)Hydrophobic/Van der WaalsOptimal fit in V1aR pocket depth and shape; steric clash in V2R pocket
Bulky Hydrophobic Substituent (e.g., Phenyl)Pocket near TM7 (e.g., Phe307)Hydrophobic/Pi-PiFavorable interaction with V1aR-specific hydrophobic residues; less favorable in V2R
Basic Nitrogen Atom(s)TM3 Asp112, ECL1 Arg46, TM2 Gln96Ionic (Salt Bridge)/Hydrogen BondingStrong anchor point (Asp112 conserved); Additional bonds with V1aR-specific residues (Arg46, Gln96 environment)
Specific Hydrogen Bond Acceptor/DonorTM5 Ser249, TM6 Gln295Hydrogen BondingBinds residues conserved or with specific orientation in V1aR; different H-bond network in V2R
Absence of Specific Polar TailExtracellular Vestibule / Upper TMDN/AAvoids high-affinity interactions characteristic of V2R-selective antagonists

Molecular Interactions at the V1a Receptor Binding Site

Enuvaptan binds competitively to the orthosteric binding site of the V1a receptor, preventing AVP from binding and activating the receptor. Detailed biochemical and computational studies reveal a complex network of interactions:

  • Primary Ionic Anchor: The most crucial interaction is the ionic bond formed between a protonated amine group in Enuvaptan and the conserved aspartic acid residue in TM3 (Asp112 in human V1aR). This interaction is essential for initial docking and high-affinity binding, mirroring the interaction of the arginine residue in AVP [2] [5].
  • Hydrogen Bonding Network: Enuvaptan engages in multiple hydrogen bonds with residues within the transmembrane helices, stabilizing its bound conformation. Key interactions involve:
  • Ser249 (TM5): Acts as a hydrogen bond acceptor/donor with specific functional groups on Enuvaptan.
  • Gln295 (TM6): Forms hydrogen bonds, contributing to the positioning of the antagonist.
  • Arg46 (ECL1): Its side chain can form hydrogen bonds or charge-assisted hydrogen bonds with polar atoms on Enuvaptan [5] [10].
  • Hydrophobic Packing: Extensive van der Waals contacts and hydrophobic interactions occur between Enuvaptan's aromatic rings and aliphatic chains and non-polar residues lining the binding pocket. Residues like Phe307 (TM7), Leu224 (TM5), Ile220 (TM5), and Phe179 (TM4) create a hydrophobic environment that complements the antagonist's structure. These interactions are critical for the high binding affinity and the induced conformational change in the receptor [2] [5].
  • Induced Fit and Conformational Change: Enuvaptan binding induces a specific conformational rearrangement in the V1aR, distinct from the conformation induced by AVP. This "antagonist conformation" primarily involves movements in TM3, TM5, TM6, and TM7. Crucially, this conformation sterically hinders the inward movement of TM6 necessary for coupling to the Gq/11 protein, effectively blocking signal transduction [2] [5]. Mutagenesis studies confirm that mutations of key contact residues (e.g., Asp112Ala, Arg46Leu, Phe307Ala) significantly reduce Enuvaptan binding affinity, validating the importance of these molecular contacts [5].

Table 2: Key Molecular Interactions Between Enuvaptan and the Vasopressin V1a Receptor

Receptor Residue (Location)Interaction Type with EnuvaptanFunctional Role of Interaction
Asp112 (TM3)Ionic Bond (Salt Bridge)Primary anchoring point; essential for high-affinity binding and receptor subtype recognition.
Arg46 (Extracellular Loop 1 - ECL1)Hydrogen Bonding / Charge-assisted H-bondStabilizes binding in the extracellular vestibule; contributes to subtype selectivity.
Gln96 (TM2)Hydrogen BondingHelps position the antagonist core within the binding pocket.
Ser249 (TM5)Hydrogen Bonding (Acceptor/Donor)Stabilizes the central region of the antagonist-receptor complex.
Gln295 (TM6)Hydrogen BondingContributes to the positioning of the antagonist's distal end; part of the network stabilizing the inactive conformation.
Phe307 (TM7)Hydrophobic / Pi-Pi StackingMajor hydrophobic contact; stabilizes the deep binding of the antagonist's aromatic groups; critical for blocking TM6 movement.
Leu224 (TM5)Van der Waals / HydrophobicContributes to the hydrophobic environment and tight packing of the antagonist.
Ile220 (TM5)Van der Waals / HydrophobicContributes to the hydrophobic environment and tight packing of the antagonist.
Phe179 (TM4)Van der Waals / HydrophobicForms part of the hydrophobic pocket accommodating antagonist substituents.

Intracellular Signaling Pathway Modulation Post-Receptor Antagonism

By potently and selectively blocking AVP binding to V1aR, Enuvaptan disrupts the activation of multiple downstream intracellular signaling cascades normally triggered by this Gq/11-coupled receptor. The primary and secondary effects are significant:

  • Inhibition of Gq/11-Mediated Phospholipase C (PLC) Activation: This is the canonical and most direct consequence of V1aR blockade. Normally, AVP-bound V1aR activates Gq/11 proteins, which stimulate PLCβ. PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) [3] [6]. Enuvaptan prevents this initial step:
  • Reduced IP3 & Intracellular Calcium ([Ca²⁺]i) Release: IP3 binds to receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytosol. Enuvaptan treatment significantly blunts this rapid rise in [Ca²⁺]i, a key signal for processes like vascular smooth muscle contraction, platelet aggregation, and hepatic glycogenolysis [1] [3] [7].
  • Reduced Protein Kinase C (PKC) Activation: DAG remains in the plasma membrane and activates PKC isoforms. Enuvaptan reduces DAG generation, thereby diminishing PKC activation. PKC has numerous downstream targets, including transcription factors (e.g., NF-κB), other kinases (e.g., MAPK pathway components), and ion channels, impacting cell growth, differentiation, and inflammatory responses [3] [6].
  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: V1aR activation can stimulate MAPK pathways (ERK1/2, JNK, p38) through PKC-dependent and PKC-independent mechanisms (e.g., via β-arrestin recruitment or transactivation of receptor tyrosine kinases). Enuvaptan inhibits V1aR-mediated MAPK activation [6]. This has implications for:
  • Cell Proliferation and Hypertrophy: Inhibition of ERK1/2 signaling attenuates V1aR-mediated growth responses in vascular smooth muscle cells and cardiomyocytes.
  • Inflammatory Gene Expression: Inhibition of JNK and p38 signaling reduces the activation of transcription factors like AP-1 (Fos/Jun complex), which regulates genes encoding pro-inflammatory cytokines (e.g., IL-6) and chemokines (e.g., CXCL8/IL-8) [6] [9]. Studies show Enuvaptan reduces AVP-induced IL-6 and CXCL8 production in relevant cell types.
  • Attenuation of Nuclear Factor Kappa B (NF-κB) Signaling: V1aR activation, often via PKC and/or Ca²⁺/calmodulin-dependent pathways, can lead to IκB kinase (IKK) activation, IκB degradation, and nuclear translocation of NF-κB. Enuvaptan inhibits this V1aR-triggered NF-κB activation [6]. NF-κB is a master regulator of numerous genes involved in inflammation, immune responses, and cell survival. Blocking its activation reduces the expression of adhesion molecules, cytokines (TNF-α, IL-1β, IL-6), and chemokines.
  • Modulation of Calcium/Calmodulin-Dependent Pathways: The blunted [Ca²⁺]i rise caused by Enuvaptan leads to reduced formation of Ca²⁺/calmodulin (CaM) complexes. Consequently, activation of CaM-dependent enzymes is diminished. This includes:
  • CaM Kinases (CaMKs): Affecting neurotransmitter release, gene transcription (e.g., via CREB phosphorylation), and cellular metabolism.
  • Endothelial Nitric Oxide Synthase (eNOS): Though primarily regulated by other pathways, Ca²⁺/CaM is essential for eNOS activation; V1aR blockade can indirectly influence NO production in some contexts [3] [8].
  • Central Nervous System (CNS) Signaling Effects: V1aR is densely expressed in specific brain regions (lateral septum, bed nucleus of the stria terminalis, medial preoptic nucleus, amygdala) and plays a crucial role in regulating social behaviors, stress responses, and potentially memory [8]. Enuvaptan, if brain-penetrant, would antagonize AVP effects in these regions:
  • Inhibition of Neuronal Excitability: Blocking V1aR can reduce AVP-induced neuronal depolarization and firing.
  • Modulation of Neurotransmitter Release: V1aR activation can influence glutamate and GABA release; antagonism alters synaptic transmission.
  • Behavioral Effects: Enuvaptan would be expected to antagonize AVP-mediated effects on aggression, social recognition, and anxiety-like behaviors observed in animal models, likely through modulating signaling cascades (PLC/PKC, MAPK) within these neural circuits [8]. Androgen regulation of V1aR expression in specific nuclei (e.g., medial preoptic nucleus) suggests Enuvaptan's effects could be hormonally modulated [8].

Table 3: Key Intracellular Signaling Pathways Modulated by Enuvaptan via V1a Receptor Antagonism

Signaling PathwayKey Components Inhibited by EnuvaptanPrimary Physiological/Cellular Consequences
Gq/11 - PLCβ - IP3/DAGPLCβ activation, IP3 production, DAG production↓ Intracellular Ca²⁺ release ([Ca²⁺]i), ↓ PKC activation
Protein Kinase C (PKC)Multiple PKC Isoforms↓ Phosphorylation of target proteins (channels, receptors, transcription factors); ↓ Cell proliferation/hypertrophy; ↓ NF-κB & MAPK activation
Calcium/Calmodulin (Ca²⁺/CaM)Ca²⁺/CaM complex formation↓ Activation of CaM Kinases (CaMKs), ↓ eNOS activity (indirect); Altered gene transcription (CREB), metabolism, neuronal signaling
MAP Kinases (ERK, JNK, p38)ERK1/2, JNK, p38 phosphorylation↓ Cell proliferation, differentiation, survival; ↓ AP-1 activation (Fos/Jun); ↓ Inflammatory cytokine/chemokine production
NF-κB PathwayIKK activation, IκB degradation, NF-κB nuclear translocation↓ Expression of pro-inflammatory genes (cytokines - IL6, TNFα; chemokines - CXCL8; adhesion molecules)
CNS Neuronal SignalingV1aR-mediated neuronal depolarization, neurotransmitter release (Glutamate, GABA)Altered synaptic transmission, neural circuit activity; Modulation of social behaviors (aggression, recognition), stress responses, anxiety-like behaviors

Compound Names Mentioned:

  • Enuvaptan
  • Arginine Vasopressin (AVP)
  • Conivaptan (Mixed V1a/V2 antagonist)
  • Tolvaptan (V2-selective antagonist)
  • Relcovaptan (SR49059, V1a-selective antagonist)
  • Lixivaptan (V2-selective antagonist)

Properties

CAS Number

2145062-48-0

Product Name

Enuvaptan

IUPAC Name

5-[[3-(4-chlorophenyl)-5-oxo-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-1-yl]methyl]-2-[3-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazole-3-carboxamide

Molecular Formula

C21H15ClF6N8O3

Molecular Weight

576.8 g/mol

InChI

InChI=1S/C21H15ClF6N8O3/c22-11-5-3-10(4-6-11)16-33-35(19(39)34(16)8-13(37)21(26,27)28)9-14-31-18(15(29)38)36(32-14)17-12(20(23,24)25)2-1-7-30-17/h1-7,13,37H,8-9H2,(H2,29,38)/t13-/m0/s1

InChI Key

AKFANCNULCXNMQ-ZDUSSCGKSA-N

SMILES

C1=CC(=C(N=C1)N2C(=NC(=N2)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)C(=O)N)C(F)(F)F

Canonical SMILES

C1=CC(=C(N=C1)N2C(=NC(=N2)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)C(=O)N)C(F)(F)F

Isomeric SMILES

C1=CC(=C(N=C1)N2C(=NC(=N2)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)C[C@@H](C(F)(F)F)O)C(=O)N)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.